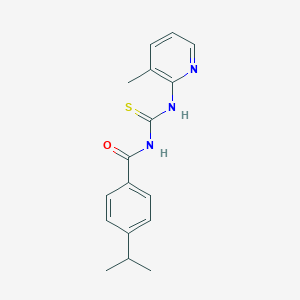![molecular formula C17H18ClN3O2S B251734 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251734.png)
4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide, also known as BCTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCTB is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in various physiological and pathological processes.
作用機序
4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a potent activator of TRPA1 channels, which are non-selective cation channels expressed in sensory neurons and other cell types. TRPA1 channels are involved in various physiological and pathological processes, including pain perception, inflammation, and oxidative stress. This compound activates TRPA1 channels by covalently modifying cysteine residues in the channel's N-terminal domain, leading to a conformational change that opens the channel pore and allows the influx of cations.
Biochemical and Physiological Effects
This compound has been shown to induce calcium influx and membrane depolarization in TRPA1-expressing cells, leading to the release of neuropeptides and the modulation of nociceptive signaling. This compound has also been shown to induce oxidative stress and inflammation in different cell types and animal models, suggesting a potential role in the pathogenesis of various diseases.
実験室実験の利点と制限
4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has several advantages as a tool compound for studying TRPA1 channels, including its potency and selectivity, its covalent mechanism of action, and its ability to activate TRPA1 channels in different cell types and animal models. However, this compound also has several limitations, including its low solubility, its potential toxicity, and its irreversible binding to TRPA1 channels.
将来の方向性
There are several future directions for research on 4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide and TRPA1 channels. First, further studies are needed to elucidate the physiological and pathological roles of TRPA1 channels in different cell types and animal models. Second, the development of more potent and selective TRPA1 channel activators and inhibitors could lead to the discovery of new therapeutic targets for various diseases. Third, the use of this compound and other TRPA1 channel modulators in combination with other drugs or therapies could enhance their efficacy and reduce their potential toxicity. Finally, the development of new methods for studying TRPA1 channels, such as optogenetics and CRISPR/Cas9-mediated gene editing, could provide new insights into the molecular mechanisms underlying TRPA1 channel function.
合成法
4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide can be synthesized using a one-pot reaction of 4-butoxybenzoic acid, 5-chloro-2-aminopyridine, and thiophosgene. The reaction is carried out in the presence of a base and a solvent, and the product is obtained after purification using column chromatography. The yield of this compound is typically around 50%.
科学的研究の応用
4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been shown to activate TRPA1 channels in sensory neurons, leading to the release of neuropeptides and the modulation of nociceptive signaling. In pharmacology, this compound has been used as a tool compound to investigate the role of TRPA1 channels in various physiological and pathological processes. In toxicology, this compound has been used to study the toxicity of TRPA1 channel activation in different cell types and animal models.
特性
分子式 |
C17H18ClN3O2S |
|---|---|
分子量 |
363.9 g/mol |
IUPAC名 |
4-butoxy-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H18ClN3O2S/c1-2-3-10-23-14-7-4-12(5-8-14)16(22)21-17(24)20-15-9-6-13(18)11-19-15/h4-9,11H,2-3,10H2,1H3,(H2,19,20,21,22,24) |
InChIキー |
XBIWRVUHJYQTPJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)
![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)
![Methyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251659.png)





![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
